N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, a sulfonylamino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with acetic anhydride to form N-(4-ethoxyphenyl)acetamide.
Sulfonylation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the sulfonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the ethoxyphenyl and acetamide moieties contribute to the overall binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
- N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]propionamide
- N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]butyramide
Uniqueness
N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and bioavailability, while the sulfonylamino group provides a strong interaction with molecular targets.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-23-15-8-6-14(7-9-15)19-17(20)12-18-24(21,22)16-10-4-13(2)5-11-16/h4-11,18H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVNTXYPHOSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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